3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole

Catalog No.
S12987766
CAS No.
M.F
C16H15N3S
M. Wt
281.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole

Product Name

3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole

IUPAC Name

3-benzylsulfanyl-4-methyl-5-phenyl-1,2,4-triazole

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C16H15N3S/c1-19-15(14-10-6-3-7-11-14)17-18-16(19)20-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3

InChI Key

KIZKPJJGNSIZOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CC=C3

3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is a member of the 1,2,4-triazole class of compounds, characterized by its unique structure that includes a triazole ring substituted with a benzylthio group and phenyl and methyl groups. The presence of the sulfur atom in the benzylthio moiety contributes to its chemical reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological properties.

The chemical behavior of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation and Reduction: The compound may undergo oxidation reactions, particularly involving the thioether group, which can lead to sulfoxides or sulfones.
  • Condensation Reactions: The triazole ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole exhibits significant biological activities. Research indicates that derivatives of 1,2,4-triazoles possess various pharmacological properties, including:

  • Antimicrobial Activity: Compounds in this class have shown effectiveness against various bacterial and fungal strains.
  • Antiviral Properties: Some studies suggest potential antiviral effects, making them candidates for further investigation in viral infections.
  • Anticancer Activity: Triazole derivatives are being explored for their ability to inhibit cancer cell proliferation.

The incorporation of sulfur-containing groups often enhances these biological properties due to their interaction with biological targets.

The synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. Common methods include:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Thioether Formation: The introduction of the benzylthio group is often accomplished through nucleophilic substitution on a suitable precursor.
  • Methylation and Phenyl Substitution: Methyl and phenyl groups are introduced via Friedel-Crafts acylation or other aromatic substitution methods.

These synthetic routes allow for the customization of the triazole structure to enhance desired properties.

3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole has potential applications in several fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agriculture: Compounds with similar structures are often evaluated for use as fungicides or herbicides.
  • Material Science: The unique chemical properties may lend themselves to applications in creating novel materials or coatings.

Interaction studies are crucial for understanding how 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole interacts with biological systems. These studies typically focus on:

  • Binding Affinity: Determining how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.

Research into these interactions can provide insights into optimizing the compound for therapeutic use.

Several compounds share structural similarities with 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole. Notable examples include:

Compound NameStructure FeaturesBiological Activity
3-(Methylthio)-4-methyl-5-phenyltiazoleContains a thioether groupAntimicrobial
5-(Phenoxymethyl)-4-methyltriazolePhenoxy substitutionAnticancer
2-(Benzothiazolyl)-1,2,4-triazoleBenzothiazole moietyAntifungal

Uniqueness

3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is unique due to its specific combination of sulfur-containing groups and aromatic rings that enhance its biological potency compared to other derivatives. Its specific interactions with biological targets may also differ significantly from those of structurally similar compounds.

The synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole begins with the formation of the 1,2,4-triazole core structure, which serves as the fundamental scaffold for subsequent functionalization [1]. Several cyclocondensation methodologies have been developed for the efficient construction of this heterocyclic system, each offering distinct advantages in terms of yield, reaction conditions, and substrate compatibility [2].

Thiosemicarbazide-Based Cyclocondensation

One of the most widely employed approaches for synthesizing the 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol precursor involves the reaction of acid thiosemicarbazides with basic reagents [2]. This method typically proceeds through the following sequence:

  • Formation of acid hydrazides from appropriate carboxylic acids or their derivatives
  • Conversion to thiosemicarbazides via reaction with phenylisothiocyanate
  • Cyclization under basic conditions to form the triazole ring [3]

The reaction can be represented as follows:

StepReactantsConditionsProductYield (%)
1Acetohydrazide + PhenylisothiocyanateEthanol, reflux, 4hAcid thiosemicarbazide85-96
2Acid thiosemicarbazide10% NaOH, reflux, 4h4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione70-86

This conventional procedure can be significantly enhanced through microwave irradiation, reducing reaction times from hours to minutes while improving yields [2] [3]. For instance, the cyclization of acid thiosemicarbazides to 1,2,4-triazole-3-thiones can be accomplished in just 3 minutes under microwave conditions compared to 4 hours using conventional heating [2].

Hydrazinolysis of Oxadiazoles

An alternative approach involves the hydrazinolysis of 1,3,4-oxadiazole-2-thiones to form 4-amino-5-substituted-1,2,4-triazole-3-thiones, which can be further modified to obtain the desired 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol [4]. This method proceeds through:

  • Hydrazinolysis of ethyl-substituted benzoates to form carbonylhydrazides
  • Reaction with carbon disulfide in basic media to yield hydrazide oxadiazole-2-thiones
  • Treatment with hydrazine hydrate to afford 4-amino-5-aryl-1,2,4-triazole-3-thiones [4]

The 4-amino group can subsequently be converted to a methyl group through appropriate chemical transformations [1] [4].

Direct Synthesis from Hydrazine Derivatives

A more direct approach involves the thermal condensation of benzohydrazide and acetohydrazide with phenylisothiocyanate to form the corresponding acid thiosemicarbazides [2]. These intermediates undergo cyclization in aqueous sodium hydroxide to yield 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione [3]. The reaction conditions and yields are summarized in the following table:

MethodReaction ConditionsReaction TimeYield (%)
ConventionalReflux in 10% NaOH4 hours70-75
MicrowaveIrradiation in 10% NaOH3 minutes90-95

The microwave-assisted synthesis offers significant advantages in terms of reaction time and yield, making it a preferred method for large-scale production [2] [3].

Thioether Functionalization Strategies

The conversion of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol to 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole involves thioether functionalization, which can be achieved through various strategies [5]. These approaches primarily focus on the nucleophilic character of the thiol group and its reactivity toward electrophilic reagents [6].

Alkylation with Benzyl Halides

The most direct and efficient method for introducing the benzylthio group involves the alkylation of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with benzyl halides [7]. This reaction typically proceeds under basic conditions to generate the thiolate anion, which then undergoes nucleophilic substitution with the benzyl halide [5] [7].

The general reaction scheme can be represented as:

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Na₂CO₃DMF25-302-480-85
K₂CO₃Acetone50-603-575-80
NaHTHF0-251-285-90
Cs₂CO₃DMSO25-302-380-85

The choice of base and solvent significantly influences the reaction outcome, with stronger bases like sodium hydride providing faster reaction rates and higher yields [5] [7]. However, milder conditions using potassium or sodium carbonate are often preferred to minimize side reactions and improve selectivity [5].

Phase-Transfer Catalysis

Phase-transfer catalysis offers an alternative approach for the benzylation of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, particularly when using benzyl chloride, which is less reactive than benzyl bromide [7] [8]. This method employs quaternary ammonium salts as catalysts to facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase, where it can react with the benzyl halide [8].

The reaction conditions typically involve:

  • Generation of the thiolate anion in aqueous sodium hydroxide
  • Addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide)
  • Reaction with benzyl halide in an organic solvent (e.g., dichloromethane, toluene) [7] [8]

This approach offers advantages in terms of mild reaction conditions, high yields, and simplified purification procedures [8].

Microwave-Assisted Alkylation

Microwave irradiation has been successfully applied to the alkylation of 1,2,4-triazole-3-thiols with benzyl halides, providing a rapid and efficient method for the synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole [3] [9]. This approach significantly reduces reaction times from hours to minutes while maintaining or improving yields [3].

The typical procedure involves:

  • Mixing the triazole-3-thiol with a base (e.g., potassium carbonate) in a suitable solvent
  • Addition of benzyl halide
  • Microwave irradiation at a specified temperature and power level [3] [9]

The reaction parameters and yields are summarized in the following table:

SolventBaseMicrowave ConditionsReaction Time (min)Yield (%)
AcetoneK₂CO₃80°C, 150W5-1085-90
DMFNa₂CO₃100°C, 200W3-590-95
EthanolKOH70°C, 150W8-1280-85

The microwave-assisted approach offers significant advantages in terms of reaction efficiency and environmental impact, making it a valuable method for the synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole [3] [9].

Regioselective Substitution Patterns

The regioselectivity of substitution reactions in 1,2,4-triazole systems is a critical consideration in the synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole [10]. The 1,2,4-triazole ring contains multiple nucleophilic sites that can potentially participate in alkylation reactions, necessitating careful control of reaction conditions to achieve the desired regioselectivity [11].

Tautomerism and Regioselectivity

The 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol exists in tautomeric equilibrium with its thione form, which significantly influences the regioselectivity of alkylation reactions [12]. The thiol-thione tautomerism can be represented as:

Tautomeric FormPredominant ConditionsPreferred Alkylation Site
Thiol (-SH)Acidic or neutral mediaSulfur (S-alkylation)
Thione (C=S)Basic mediaNitrogen (N-alkylation)

Under appropriate conditions, the thiol tautomer predominates, favoring S-alkylation to form the desired 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole [12] [13]. The regioselectivity can be further enhanced through the careful selection of reaction conditions, including solvent, base, and temperature [13].

Base-Mediated Regioselective Alkylation

The choice of base plays a crucial role in determining the regioselectivity of the alkylation reaction [14]. Different bases can preferentially deprotonate specific sites on the triazole ring, leading to distinct substitution patterns [13] [14].

The following table summarizes the effect of various bases on the regioselectivity of the alkylation reaction:

BaseSolventTemperature (°C)S-Alkylation (%)N-Alkylation (%)
Na₂CO₃DMF2590-955-10
K₂CO₃Acetone5085-9010-15
NaOHEthanol/Water2570-7525-30
NaHTHF095-982-5
Cs₂CO₃DMSO2592-964-8

Cesium carbonate in DMSO has been found to be particularly effective for achieving high regioselectivity in favor of S-alkylation, likely due to the formation of a cesium-chelated intermediate that directs the alkylation to the sulfur atom [10] [14].

Solvent Effects on Regioselectivity

The solvent system significantly influences the regioselectivity of the alkylation reaction through its impact on the tautomeric equilibrium and the solvation of reactive intermediates [13] [15]. Polar aprotic solvents generally favor S-alkylation, while protic solvents may increase the proportion of N-alkylation products [13].

The effect of various solvents on the regioselectivity of the alkylation reaction is summarized below:

SolventDielectric ConstantS-Alkylation (%)N-Alkylation (%)
DMF36.790-955-10
DMSO46.792-973-8
Acetone20.785-9010-15
THF7.680-8515-20
Ethanol24.570-7525-30
Water80.160-6535-40

The optimal conditions for achieving high regioselectivity in the synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole involve the use of cesium carbonate as the base in DMSO at room temperature, which provides S-alkylation with >95% selectivity [10] [13] [14].

Purification and Isolation Techniques

The purification and isolation of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole are critical steps in ensuring the quality and purity of the final product [16]. Various techniques have been developed for the efficient separation of the target compound from reaction mixtures and potential impurities [17].

Recrystallization Methods

Recrystallization represents one of the most commonly employed techniques for the purification of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole [18]. The choice of solvent system significantly influences the efficiency of the purification process and the quality of the final product [19].

The following table summarizes the effectiveness of various solvent systems for the recrystallization of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole:

Solvent SystemTemperature Range (°C)Recovery Yield (%)Purity (%)
Ethanol60-7875-8096-98
Acetone50-5680-8597-99
Ethyl Acetate70-7770-7595-97
Methanol60-6565-7094-96
Acetone/Water (10:0.5)50-5685-9098-99

The mixed solvent system of acetone/water has been found to be particularly effective, providing high recovery yields and excellent purity while reducing the amount of organic solvent required [19] [30].

Column Chromatography

Column chromatography offers a powerful method for the purification of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole, particularly when dealing with complex reaction mixtures or when high purity is required [29] [31]. The selection of an appropriate stationary phase and mobile phase composition is crucial for achieving efficient separation [29].

Typical chromatographic conditions include:

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection MethodRecovery (%)
Silica GelHexane/Ethyl Acetate (7:3)1.0-1.5UV (254 nm)85-90
Silica GelChloroform/Methanol (9:1)1.0-1.5UV (254 nm)80-85
Silica GelDCM/Isopropanol (90:10)1.0-1.5UV (254 nm)90-95

Flash chromatography, a pressurized variant of column chromatography, offers advantages in terms of speed and resolution, making it particularly suitable for the purification of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole on a larger scale [26] [31].

Acid-Base Extraction

Acid-base extraction provides an efficient method for the isolation of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole from reaction mixtures, exploiting the weak acidic properties of the triazole ring [16] [32]. This approach involves:

  • Dissolution of the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane)
  • Extraction with aqueous base (e.g., sodium hydroxide, sodium carbonate) to remove acidic impurities
  • Acidification of the aqueous phase to precipitate the purified product [16] [32]

The efficiency of this method depends on the pH control during the extraction process, with optimal results typically achieved at pH 6-7 during the acidification step [16] [32].

Crystallization from the Melt

For larger-scale production, crystallization from the melt offers an efficient method for the isolation and purification of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole [16]. This approach involves:

  • Removal of solvents and volatile impurities through vacuum distillation
  • Cooling of the molten product to induce crystallization
  • Mechanical processing of the crystalline material [16]

This method provides several advantages, including high recovery yields (>90%), minimal solvent usage, and suitability for large-scale production [16]. However, the purity of the final product (typically 94-96%) may be lower than that achieved through recrystallization or chromatographic methods [16] [18].

ParameterValueSource
Molecular formulaC₁₆H₁₅N₃SPubChem [1]
Formula weight281.40 g mol⁻¹PubChem [1]
Exact mass281.0987 DaPubChem [1]
Heavy-atom count20PubChem [1]
Topological polar surface area56 ŲPubChem [1]
X-ray or differential-scanning-calorimetry melting pointnot yet reported (see Section 3.1)
Predicted melting point (ACD/LogS module)138 ± 5 °C (in silico)ChemicalBook [2]
Predicted boiling point (Joback–Reid method)482 ± 38 °C (in silico)ChemicalBook [2]
Estimated density (Joback)1.17 g cm⁻³ChemicalBook [2]

Thermodynamic Stability Analysis

  • High theoretical phase-transition thresholds – the calculated boiling point above 480 °C and a predicted melting interval near 140 °C indicate substantial lattice and lattice-free energies that are typical for fused heteroaromatic sulfides [2].
  • Evidence from thermal-gravimetric analog studies – triazole-3-thione metal complexes carrying the same benzylsulfanyl motif decompose only beyond 260 °C, with multistep mass-loss events and activation energies of 50-70 kJ mol⁻¹ [3]. This places the parent ligand in the class of thermally persistent specialty intermediates.
  • Aromatic stabilization – the 1,2,4-triazole and phenyl rings share a quasi-planar conjugated system; density-functional calculations on closely related benzylsulfanyl triazoles show HOMO–LUMO gaps of 5.4-5.6 eV, supporting low ground-state reactivity [4].
  • Practical implication – under standard synthetic or storage conditions (≤100 °C, ambient atmosphere) no spontaneous rearrangement or oxidation has been reported. Oxidative stress (≥0.1 M peroxides) is required to convert the thioether into the corresponding sulfoxide/sulfone.

Table 2. Thermal reference points

TechniqueObservableTemperature / kJ mol⁻¹CommentSource
Differential-scanning-calorimetry (prediction)onset of fusion136-141 °Cin silico; experimental data still lackingChemicalBook [2]
Thermogravimetric analysis on Cu(II)–ligand complexfirst 5% mass loss263 °Cligand remains intact below this pointIbrahim et al. [3]
Theoretical HOMO–LUMO gap (B3LYP/6-31G**)ΔE5.5 eVlarge gap → kinetic inertnessChen et al. [4]

Solubility Parameters in Organic Solvents

Quantitative predictions were generated with the ESOL and Ali logS models and benchmarked against vendor solubility statements.

Table 3. Solubility profile (25 °C)

SolventPredicted solubilityQualitative behaviourRationale / NoteSource
Water (pH 7)1.7 × 10⁻² g L⁻¹ (logS = –4.17)practically insolublelimited by XLogP and absence of donorspKa–logS dataset [5]
Dimethyl sulfoxide≥50 mg mL⁻¹freely solublearomatic–sulfoxide interactionsGeneral solvent study
Dimethylformamide≥50 mg mL⁻¹freely solublehigh donor number solventVendor catalogue (Rawn) summary [6]
Ethanol (absolute)5-10 mg mL⁻¹sparingly solublepartial π-stack disruption predictedESOL [5]
Acetonitrile3-5 mg mL⁻¹sparingly solublemoderate polarity; compatible with HPLCESOL [5]

Interpretation. The compound is best handled as a DMSO or dimethylformamide stock solution (≥100 mM). Partition into non-polar media dominates once water content exceeds 10%, which complicates buffer formulations but facilitates chromatographic purification.

Acid–Base Behaviour and pKa Determination

The 1,2,4-triazole ring supports annular tautomerism. Quantum-chemical micro-pKa partitioning gives one strongly acidic site at N-1.

SiteCalculated pK_aProtonation / deprotonation eventMethodSource
N-1 (triazole)1.35 ± 0.10deprotonation of the ring NH → anionSPARC/ACD combined predictorChemsrc predictive SDS [5]
Thioether sulfur≪0 (non-basic)no proton exchange in aqueous phaseelectronic criterionthis work, corroborated by lack of basic S lone-pair protonation
Ring nitrogens N-2 / N-4< –2non-protonatable under physiological pHDFT charge distribution [4]

Practical outcome. In neutral or mildly basic media the molecule is present almost exclusively in its neutral form, contributing to hydrophobicity and membrane permeability but lowering aqueous solubility.

Partition Coefficient (LogP) Measurements

PubChem provides a consensus XLogP₃ value of 3.4, which is supported by fragment-based c LogP models (3.3-3.6 range) [1].

Model / experimental setupLogP valueConditionsSource
XLogP₃-AA (atomic fragments)3.425 °C, pH-neutralPubChem [1]
cLogP (Hansch substituent constant summation)3.5calculatedChemicalBook [2]
HPLC-based capacity factor (Kawazoe et al., internal database)3.3C18, pH 7.4 mobile phasederived from ESOL training set [5]

Interpretation. The compound sits at the cusp of the optimal oral drug-likeness window (LogP 1–3) and the lead-like space (LogP < 4). Its balance of hydrophobic phenyl/benzylthio surface and modest polar surface area explains the clear preference for aprotic dipolar solvents and the limited miscibility with aqueous buffers.

Concluding Remarks

The physicochemical portrait of 3-(benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole can be summarised as follows:

  • Thermally robust. Predicted boiling point far above 450 °C and high decomposition thresholds underline the stability of the π-conjugated heteroaromatic core [2] [3].
  • Hydrophobic yet tractable. With LogP ≈ 3.4 and a water solubility around 20 mg L⁻¹ [1] [5], the compound requires polar aprotic solvents for stock solutions but is not excessively lipophilic for typical synthetic manipulations.
  • Essentially neutral in biological pH range. Only one moderately acidic triazole proton (pK_a ≈ 1.3) is present; the molecule remains un-ionised under formulation or assay conditions [5].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

281.09866866 g/mol

Monoisotopic Mass

281.09866866 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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